3-(4-Chlorophenyl)-5-(iodomethyl)isoxazole 3-(4-Chlorophenyl)-5-(iodomethyl)isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20667617
InChI: InChI=1S/C10H7ClINO/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6H2
SMILES:
Molecular Formula: C10H7ClINO
Molecular Weight: 319.52 g/mol

3-(4-Chlorophenyl)-5-(iodomethyl)isoxazole

CAS No.:

Cat. No.: VC20667617

Molecular Formula: C10H7ClINO

Molecular Weight: 319.52 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-5-(iodomethyl)isoxazole -

Specification

Molecular Formula C10H7ClINO
Molecular Weight 319.52 g/mol
IUPAC Name 3-(4-chlorophenyl)-5-(iodomethyl)-1,2-oxazole
Standard InChI InChI=1S/C10H7ClINO/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6H2
Standard InChI Key DAWNRGMMRGHXEU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NOC(=C2)CI)Cl

Introduction

Chemical Identity and Structural Features

3-(4-Chlorophenyl)-5-(iodomethyl)isoxazole is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom within its aromatic ring. The 4-chlorophenyl group at position 3 and the iodomethyl group at position 5 distinguish it from simpler isoxazole derivatives.

Molecular Formula and Weight

  • Molecular formula: C₁₀H₇ClINO

  • Molecular weight: 319.53 g/mol

  • IUPAC name: 5-(iodomethyl)-3-(4-chlorophenyl)-1,2-oxazole

The presence of iodine and chlorine atoms introduces significant electronegativity and polarizability, influencing reactivity and intermolecular interactions.

Synthesis and Reaction Pathways

Optimization Challenges

  • Iodine Stability: The iodomethyl group’s susceptibility to hydrolysis necessitates anhydrous conditions.

  • Regioselectivity: Ensuring proper orientation of substituents during cyclization remains a key challenge.

Physicochemical Properties

Spectroscopic Characterization

  • FTIR: Expected peaks include C–I stretching (~500 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

  • ¹H NMR: Distinct signals for iodomethyl protons (δ ~4.2–4.5 ppm) and aromatic protons (δ ~7.3–7.6 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 319.53 (M⁺).

Thermodynamic and Solubility Data

PropertyValue
Melting Point120–125°C (estimated)
LogP (Partition Coefficient)3.2 ± 0.3
Solubility in DMSO>10 mg/mL
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16–32
Escherichia coli>64

Mechanistic Insights

Enzyme Inhibition

Docking studies suggest high affinity for COX-2 (cyclooxygenase-2) due to halogen bonding with Tyr-385 and Ser-530 residues. This interaction may underlie anti-inflammatory potential.

Reactivity in Cross-Coupling Reactions

The iodine atom facilitates Suzuki-Miyaura couplings, enabling derivatization with aryl boronic acids:

3-(4-Cl-C₆H₄)-5-(ICH₂)-isoxazole+ArB(OH)₂Pd(PPh₃)₄3-(4-Cl-C₆H₄)-5-(ArCH₂)-isoxazole\text{3-(4-Cl-C₆H₄)-5-(ICH₂)-isoxazole} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{3-(4-Cl-C₆H₄)-5-(ArCH₂)-isoxazole}

Comparative Analysis with Analogues

CompoundSubstituentsKey Differentiator
3-(4-Fluorophenyl)-5-(iodomethyl)isoxazoleF instead of ClEnhanced metabolic stability
3-(4-Chlorophenyl)-5-(bromomethyl)isoxazoleBr instead of ILower cost, reduced reactivity

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